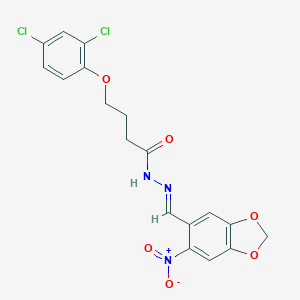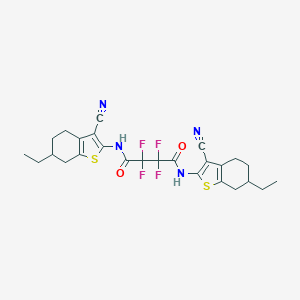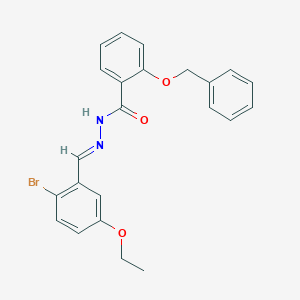![molecular formula C24H22F3N3O3 B449317 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B449317.png)
2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a methoxy group, a trifluoromethyl group, and a hydrazono group, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves several steps. One common synthetic route starts with the reaction of 2-methoxy-4-formylphenol with 3-(trifluoromethyl)phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups, using reagents like halogens or nucleophiles
Scientific Research Applications
2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s hydrazono group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE can be compared with similar compounds such as:
2-(2-METHOXY-4-{(E)-[(3-PYRIDINYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)-N-(2-METHYL-5-NITROPHENYL)ACETAMIDE: This compound has a similar structure but includes a pyridinylcarbonyl group instead of a trifluoromethyl group.
2-{2-METHOXY-4-[(E)-({[1-(4-NITROBENZYL)-4-PIPERIDINYL]CARBONYL}HYDRAZONO)METHYL]PHENOXY}ACETAMIDE: This compound features a nitrobenzyl group, which differentiates it from the trifluoromethyl group in the original compound.
Properties
Molecular Formula |
C24H22F3N3O3 |
|---|---|
Molecular Weight |
457.4g/mol |
IUPAC Name |
2-[2-methoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22F3N3O3/c1-16-6-9-19(10-7-16)29-23(31)15-33-21-11-8-17(12-22(21)32-2)14-28-30-20-5-3-4-18(13-20)24(25,26)27/h3-14,30H,15H2,1-2H3,(H,29,31)/b28-14- |
InChI Key |
RJVKODVHRSYMEM-MUXKCCDJSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=CC(=C3)C(F)(F)F)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC3=CC=CC(=C3)C(F)(F)F)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B449234.png)

![4-chloro-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B449236.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B449237.png)

![Methyl 6-methyl-2-[(2,2,3,3-tetrafluoro-4-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449239.png)
![N-(3-{N-[4-(4-chloro-2-methylphenoxy)butanoyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B449240.png)
![N-[4-(N-nonanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449241.png)


![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B449250.png)
![N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449252.png)
![3-{2-(4-chlorophenyl)-2-[(2,3,5,6-tetrafluorophenyl)hydrazono]ethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B449254.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)butanohydrazide](/img/structure/B449260.png)
